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Compound of Interest

Compound Name: 4-Phenylisoxazol-5-ol

Cat. No.: B096106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-
Phenylisoxazol-5-ol, a heterocyclic compound of interest in medicinal chemistry and materials

science. Due to the limited availability of published spectroscopic data for this specific

molecule, this guide presents predicted values and characteristics based on the analysis of

closely related analogues, primarily 3,5-diphenylisoxazole. The information herein is intended

to serve as a reference for the identification and characterization of 4-Phenylisoxazol-5-ol and

its derivatives.

Predicted Spectroscopic Data of 4-Phenylisoxazol-
5-ol
4-Phenylisoxazol-5-ol can exist in tautomeric forms, primarily the -ol form and the isoxazol-5-

one form. The spectroscopic data will reflect the predominant tautomer under the experimental

conditions. The following data is predicted for the 4-Phenylisoxazol-5-ol tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding

to the phenyl protons and the hydroxyl proton. The chemical shift of the hydroxyl proton can be

highly variable depending on the solvent and concentration.
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13C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the carbons of the

phenyl ring and the isoxazole ring. The chemical shifts of the isoxazole ring carbons are

characteristic of this heterocyclic system.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Phenylisoxazol-5-ol is expected to exhibit characteristic absorption

bands for the O-H, C=N, C=C, and C-O functional groups. The broadness of the O-H stretch

will be indicative of hydrogen bonding.

Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular

weight of the compound. Fragmentation patterns will be indicative of the isoxazole ring and the

phenyl substituent.

Spectroscopic Data of a Related Analogue: 3,5-
Diphenylisoxazole
To provide a tangible reference, the following tables summarize the spectroscopic data for 3,5-

diphenylisoxazole, a structurally related compound.[1] This data can be used as a benchmark

for interpreting the spectra of 4-Phenylisoxazol-5-ol, keeping in mind the electronic effects of

the hydroxyl group and the different substitution pattern.

Table 1: 1H NMR Data for 3,5-Diphenylisoxazole[1]
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.91–7.81 m 4H Aromatic Protons

7.53–7.43 m 6H Aromatic Protons

6.84 s 1H Isoxazole-H (at C4)

Table 2: 13C NMR Data for 3,5-Diphenylisoxazole[1]
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Chemical Shift (δ) ppm Assignment

170.3 C5

162.9 C3

130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7,

125.7
Aromatic Carbons

97.4 C4

Experimental Protocols
The following are general methodologies for the acquisition of spectroscopic data for isoxazole

derivatives.

NMR Spectroscopy
High-resolution 1H and 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz

spectrometer.[2] Samples are dissolved in a deuterated solvent such as CDCl3 or DMSO-d6,

with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.[2] For

unambiguous signal assignment, two-dimensional NMR techniques like COSY, HSQC, and

HMBC can be employed.[3]

IR Spectroscopy
Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR)

spectrometer.[4] Samples can be prepared as KBr pellets for solids or as thin films for oils. The

spectra are typically recorded in the range of 4000-400 cm-1.

Mass Spectrometry
Mass spectra are generally acquired using an electron ionization (EI) or electrospray ionization

(ESI) source.[2] High-resolution mass spectrometry (HRMS) is used to determine the exact

mass and elemental composition of the molecule.

Workflow for Spectroscopic Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.researchgate.net/publication/355797204_Phenylisoxazole-35-Carbaldehyde_Isonicotinylhydrazone_Derivatives_Synthesis_Characterization_and_Antitubercular_Activity
https://www.researchgate.net/publication/355797204_Phenylisoxazole-35-Carbaldehyde_Isonicotinylhydrazone_Derivatives_Synthesis_Characterization_and_Antitubercular_Activity
http://sites.esa.ipb.pt/pdf/saps23.pdf
https://pubmed.ncbi.nlm.nih.gov/18246331/
https://www.researchgate.net/publication/355797204_Phenylisoxazole-35-Carbaldehyde_Isonicotinylhydrazone_Derivatives_Synthesis_Characterization_and_Antitubercular_Activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates a typical workflow for the characterization of a synthesized

compound like 4-Phenylisoxazol-5-ol using various spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenylisoxazol-5-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096106#4-phenylisoxazol-5-ol-spectroscopic-data-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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